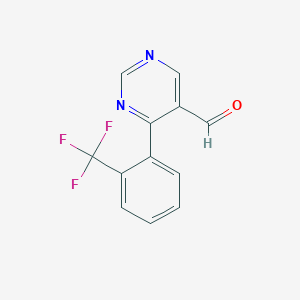![molecular formula C21H16ClFN4O2 B13091116 7-(Benzyloxy)-N-(3-chloro-4-fluorophenyl)-6-methoxybenzo[D][1,2,3]triazin-4-amine](/img/structure/B13091116.png)
7-(Benzyloxy)-N-(3-chloro-4-fluorophenyl)-6-methoxybenzo[D][1,2,3]triazin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Benzyloxy)-N-(3-chloro-4-fluorophenyl)-6-methoxybenzo[D][1,2,3]triazin-4-amine is a complex organic compound that belongs to the class of benzo[D][1,2,3]triazin-4-amines This compound is characterized by its unique structure, which includes a benzyloxy group, a chloro-fluorophenyl group, and a methoxy group attached to a benzo[D][1,2,3]triazin-4-amine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-N-(3-chloro-4-fluorophenyl)-6-methoxybenzo[D][1,2,3]triazin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the benzo[D][1,2,3]triazin-4-amine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazin-4-amine core.
Introduction of the benzyloxy group: The benzyloxy group is introduced through a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the triazin-4-amine core.
Substitution with the chloro-fluorophenyl group: This step involves the reaction of the intermediate compound with a chloro-fluorophenyl reagent under specific conditions to introduce the chloro-fluorophenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
7-(Benzyloxy)-N-(3-chloro-4-fluorophenyl)-6-methoxybenzo[D][1,2,3]triazin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Benzyl halides, chloro-fluorophenyl reagents, and methylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or demethylated products.
Aplicaciones Científicas De Investigación
7-(Benzyloxy)-N-(3-chloro-4-fluorophenyl)-6-methoxybenzo[D][1,2,3]triazin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 7-(Benzyloxy)-N-(3-chloro-4-fluorophenyl)-6-methoxybenzo[D][1,2,3]triazin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Fluoro-4-chloro-5-substituted-phenyl)-7-methyl-3H-pyrazolo[3,4-d][1,2,3]triazin-4(7H)-ones: These compounds share a similar triazin-4-one core but differ in the substituents attached to the phenyl ring.
Other benzo[D][1,2,3]triazin-4-amines: Compounds with variations in the substituents attached to the triazin-4-amine core.
Uniqueness
The uniqueness of 7-(Benzyloxy)-N-(3-chloro-4-fluorophenyl)-6-methoxybenzo[D][1,2,3]triazin-4-amine lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C21H16ClFN4O2 |
|---|---|
Peso molecular |
410.8 g/mol |
Nombre IUPAC |
N-(3-chloro-4-fluorophenyl)-6-methoxy-7-phenylmethoxy-1,2,3-benzotriazin-4-amine |
InChI |
InChI=1S/C21H16ClFN4O2/c1-28-19-10-15-18(11-20(19)29-12-13-5-3-2-4-6-13)25-27-26-21(15)24-14-7-8-17(23)16(22)9-14/h2-11H,12H2,1H3,(H,24,25,26) |
Clave InChI |
VLUAVRLEZKUXKA-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C(=NN=N2)NC3=CC(=C(C=C3)F)Cl)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 3a-phenylhexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate](/img/structure/B13091033.png)
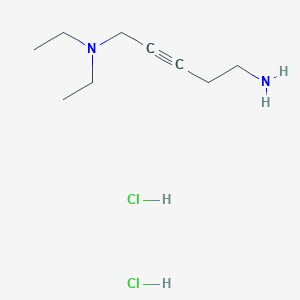
![Copper;2,6,11,15,20,24,29,33,37,39-decaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B13091045.png)

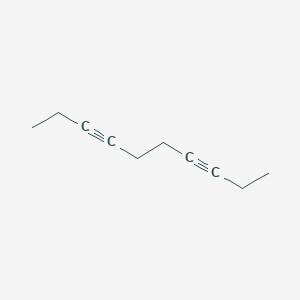
![(2S)-6-[(2-Chlorophenyl)methoxycarbonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;2-methylpropan-2-amine](/img/structure/B13091068.png)

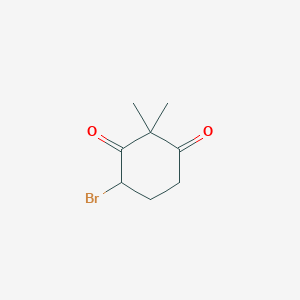

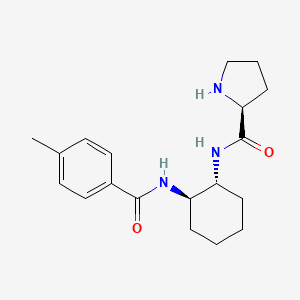
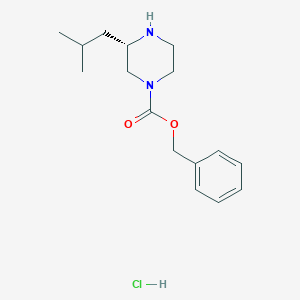
![1-[(2,2-Difluorocyclopentyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13091106.png)
![tert-Butyl 7-(aminomethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B13091107.png)
